Pinocembrin, 7-acetate
CAS No.:
Cat. No.: VC17936209
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14O5 |
|---|---|
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | (5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl) acetate |
| Standard InChI | InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3 |
| Standard InChI Key | OCRUXLYEKHXKPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Pinocembrin 7-acetate (CAS No. 109592-60-1) is a flavanone derivative with the molecular formula and a molar mass of 298.29 g/mol . Its systematic IUPAC name, [(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate, reflects the acetylation at the 7-hydroxyl position of the pinocembrin backbone . The compound’s stereochemistry is defined by the (2S) configuration, critical for its biological interactions .
Table 1: Key Physicochemical Properties
The compound’s solubility profile enables formulation in organic solvents, with recommended stock solution preparation at 37°C using ultrasonic agitation . Its stability is maintained for several months when stored at -20°C, though immediate use post-preparation is advised for experimental consistency .
Researchers must note the compound’s sensitivity to hydrolysis at alkaline pH due to the acetyl ester group. Stability studies recommend avoiding aqueous solutions above pH 7.0 for extended periods .
Synthetic and Natural Occurrence
While primarily obtained through semi-synthetic modification of pinocembrin (isolated from propolis and honeycomb), recent advances in microbial biosynthesis using engineered Saccharomyces cerevisiae strains show promise for sustainable production . Key synthetic steps involve:
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